molecular formula C17H30BNO4 B8239140 (S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester

(S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester

Cat. No.: B8239140
M. Wt: 323.2 g/mol
InChI Key: MARFGAOIFGKRBE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its stability and versatility in various chemical reactions. The compound’s structure includes a tetrahydropyridine ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, industrial methods may employ continuous flow reactors to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug design, where the compound can target specific enzymes or receptors . Additionally, the tetrahydropyridine ring can engage in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester stands out due to its unique combination of a boronic ester group and a tetrahydropyridine ring. This structure imparts enhanced stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h9,12H,10-11H2,1-8H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARFGAOIFGKRBE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(C(C2)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN([C@H](C2)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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